molecular formula C12H24N2O2 B7918625 N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide

Cat. No.: B7918625
M. Wt: 228.33 g/mol
InChI Key: FRNQCHQTKVILRU-UHFFFAOYSA-N
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Description

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the reaction of 1-(2-Hydroxyethyl)piperidine with isopropylamine and acetic anhydride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[1-(2-Oxoethyl)-piperidin-3-yl]-N-isopropyl-acetamide, while reduction may produce N-[1-(2-Hydroxyethyl)-piperidin-3-yl]-N-isopropyl-amine .

Scientific Research Applications

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Hydroxyethyl)piperidine
  • N-Isopropylacetamide
  • Piperidine derivatives with different substituents

Uniqueness

N-[1-(2-Hydroxy-ethyl)-piperidin-3-yl]-N-isopropyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to other piperidine derivatives, this compound may exhibit different reactivity, stability, and biological activity .

Properties

IUPAC Name

N-[1-(2-hydroxyethyl)piperidin-3-yl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-10(2)14(11(3)16)12-5-4-6-13(9-12)7-8-15/h10,12,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRNQCHQTKVILRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1CCCN(C1)CCO)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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